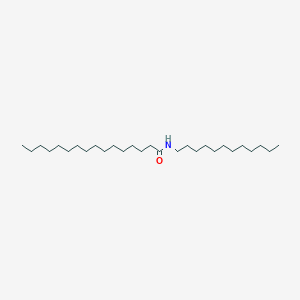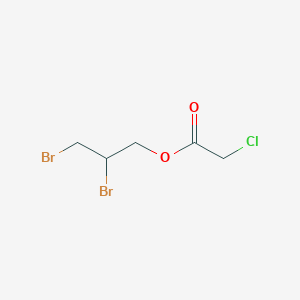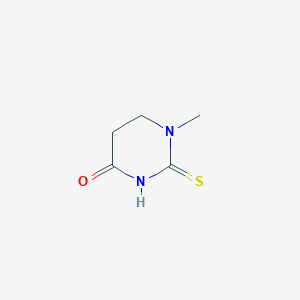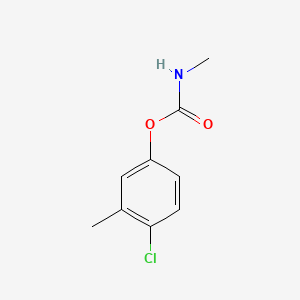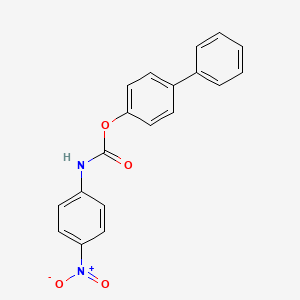
(4-phenylphenyl) N-(4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenylphenyl) N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C19H14N2O4. It consists of a carbamate group attached to a 4-phenylphenyl and a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction between 4-nitrophenylchloroformate and 4-phenylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The phenyl rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-aminophenyl N-(4-aminophenyl)carbamate.
Substitution: Depending on the nucleophile, products can include substituted carbamates.
Oxidation: Oxidized aromatic compounds, though less common.
Scientific Research Applications
(4-phenylphenyl) N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-phenylphenyl) N-(4-nitrophenyl)carbamate involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity. The aromatic rings provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the additional phenyl group.
4-aminophenyl N-(4-nitrophenyl)carbamate: Similar but with an amino group instead of a phenyl group.
4-phenylphenyl N-phenylcarbamate: Similar but lacks the nitro group.
Uniqueness
(4-phenylphenyl) N-(4-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a phenyl group attached to the carbamate. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
CAS No. |
122861-80-7 |
|---|---|
Molecular Formula |
C19H14N2O4 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4-phenylphenyl) N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-16-8-10-17(11-9-16)21(23)24)25-18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13H,(H,20,22) |
InChI Key |
NVQXCEGPGWMJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
